[2,2'-Bipyridine]-5-carboxamide
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Overview
Description
[2,2’-Bipyridine]-5-carboxamide is a derivative of bipyridine, an organic compound consisting of two pyridine rings connected by a single bond. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure . Another approach involves the decarboxylation of pyridine-2-carboxylate derivatives . These reactions often require specific conditions such as elevated temperatures and inert atmospheres to proceed efficiently.
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,2’-Bipyridine]-5-carboxamide, often employs large-scale catalytic processes. These methods are designed to maximize yield and minimize by-products. The use of homogeneous and heterogeneous catalytic systems is common, with a focus on optimizing reaction conditions to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyridine rings, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridine N-oxides, while reduction reactions can produce reduced bipyridine derivatives. Substitution reactions can introduce various functional groups onto the bipyridine scaffold .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-5-carboxamide is widely used as a ligand in coordination complexes. These complexes are studied for their electronic and photophysical properties, making them valuable in catalysis and materials science .
Biology
In biological research, bipyridine derivatives are explored for their potential as therapeutic agents. Their ability to form stable complexes with metal ions makes them candidates for drug development and diagnostic applications .
Medicine
In medicine, bipyridine-based compounds are investigated for their role in treating diseases such as cancer and neurodegenerative disorders. Their coordination with metal ions can enhance the efficacy and selectivity of therapeutic agents .
Industry
Industrially, [2,2’-Bipyridine]-5-carboxamide is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals is exploited in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5-carboxamide involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, affecting various biochemical and chemical pathways. The compound’s molecular targets include metal ions such as iron, copper, and platinum, which are involved in redox reactions and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound, also used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties and applications.
1,10-Phenanthroline: A similar ligand with a more rigid structure, often used in similar applications.
Uniqueness
[2,2’-Bipyridine]-5-carboxamide is unique due to its specific functional group, which can influence its coordination behavior and reactivity. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .
Biological Activity
[2,2'-Bipyridine]-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its activity against various bacterial strains using Minimum Inhibitory Concentration (MIC) values. The results are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
The compound demonstrated a broad spectrum of activity, particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study conducted an MTT assay on prostate cancer cell lines (PC-3 and DU145), revealing dose-dependent cytotoxicity. The IC50 values for PC-3 cells were as follows:
Time (h) | IC50 (µg/mL) |
---|---|
24 | 40.1 ± 7.9 |
48 | 27.05 ± 3.9 |
72 | 26.43 ± 2.1 |
For DU145 cells, the IC50 values were higher, indicating differential sensitivity between the cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Molecular docking studies suggest that it binds effectively to active sites of target proteins involved in cellular processes such as DNA replication and repair .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested against multidrug-resistant strains of bacteria. The results indicated that the compound could inhibit bacterial growth effectively, providing a promising avenue for treating resistant infections .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H,(H2,12,15) |
InChI Key |
IJZLDWAQCDOZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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